molecular formula C19H21N3O4 B12749712 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))- CAS No. 118582-94-8

3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))-

Cat. No.: B12749712
CAS No.: 118582-94-8
M. Wt: 355.4 g/mol
InChI Key: XMMSPQFCVNLKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))- is a complex organic compound known for its antitumor properties. It is also referred to as quinocarmycin citrate (KW2152) and has shown significant efficacy against various types of leukemia and other cancers .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting RNA synthesis, which is crucial for cell proliferation. It targets specific molecular pathways involved in cancer cell growth and survival. The inhibition of RNA synthesis leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include mitomycin C, adriamycin, and bleomycin. Compared to these, 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid shows unique properties such as higher efficacy against certain types of leukemia and better water solubility . This makes it a promising candidate for further development as an anticancer agent.

Properties

CAS No.

118582-94-8

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

14-cyano-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10,12,14-triene-3-carboxylic acid

InChI

InChI=1S/C19H21N3O4/c1-21-13-6-11(19(23)24)17(21)12-5-10-9(7-20)3-4-15(25-2)16(10)14-8-26-18(13)22(12)14/h3-4,11-14,17-18H,5-6,8H2,1-2H3,(H,23,24)

InChI Key

XMMSPQFCVNLKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C1C3CC4=C(C=CC(=C4C5N3C2OC5)OC)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.